![molecular formula C15H12ClN3OS B2695307 2-[(3-Chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896337-03-4](/img/structure/B2695307.png)
2-[(3-Chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
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Description
Synthesis Analysis
The synthesis of similar triazine derivatives involves cyclocondensation reactions of chalcones with hydrazine hydrate and derivatives . Chalcones are obtained by Claisen-Schmidt condensation between aromatic aldehydes and a triazinic derivative . The synthesis of azolo [1,2,4]triazines involves the construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds like azolo [1,2,4]triazines are reduced to two approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring . In the first case, most of the methods involve azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle .Scientific Research Applications
Enzyme Inhibition: s-Triazine derivatives have been investigated for their ability to inhibit enzymes associated with cancer cell growth. For instance, 4-(benzylthio)-6-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one demonstrated inhibitory properties against human topoisomerase II (htIIα) with an IC50 of 57.6 µM . This enzyme plays a crucial role in DNA replication and repair, making it an attractive target for cancer therapy.
Apoptosis Induction: Some s-triazine derivatives induce apoptosis (programmed cell death) in cancer cells. By modifying the structure and introducing new substituents, researchers have achieved broad inhibitory activity against processes like proliferation .
Other Applications
Apart from their biological activities, s-triazine derivatives find applications in various fields:
properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-10-5-6-19-13(7-10)17-14(18-15(19)20)21-9-11-3-2-4-12(16)8-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUDZWQJFFZKEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
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